2-(1-Benzylpyrrolidin-3-yl)acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1-benzylpyrrolidin-3-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c14-8-6-13-7-9-15(11-13)10-12-4-2-1-3-5-12/h1-5,13H,6-7,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBXAXKMVJEWHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CC#N)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80494362 | |
| Record name | (1-Benzylpyrrolidin-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80494362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55278-09-6 | |
| Record name | (1-Benzylpyrrolidin-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80494362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-benzylpyrrolidin-3-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2 1 Benzylpyrrolidin 3 Yl Acetonitrile and Its Precursors
Retrosynthetic Analysis and Key Disconnection Strategies
A retrosynthetic analysis of 2-(1-Benzylpyrrolidin-3-yl)acetonitrile reveals several potential disconnection points, offering flexible approaches to its synthesis. The most logical disconnections involve the C-N bonds of the pyrrolidine (B122466) ring and the C-C bond of the acetonitrile (B52724) substituent.
Primary Disconnection Strategies:
N-Benzyl Bond Disconnection: The most straightforward disconnection is the bond between the pyrrolidine nitrogen and the benzyl (B1604629) group. This leads to a key intermediate, 2-(pyrrolidin-3-yl)acetonitrile, and benzyl bromide or a related electrophile. This strategy allows for the late-stage introduction of the benzyl group.
Pyrrolidine Ring Disconnections: The pyrrolidine ring itself can be disconnected in several ways, often leading back to acyclic amino acid or amino alcohol precursors. A common strategy involves a disconnection at the C2-N and C5-C4 bonds, suggesting a cyclization precursor such as a 4,5-dihalogenated amine or a related derivative. Another approach is a disconnection that opens the ring to a linear precursor amenable to intramolecular cyclization, such as a Michael addition followed by reductive amination.
Acetonitrile Group Disconnection: The cyanomethyl group at the C3 position can be retrosynthetically disconnected to a variety of functional groups. For instance, it can be derived from a corresponding halide, tosylate, or mesylate via nucleophilic substitution with a cyanide salt. Alternatively, it can be formed from an aldehyde via a Wittig-type reaction or a Strecker synthesis.
These disconnection strategies form the basis for the synthetic methodologies discussed in the following sections.
Stereoselective Synthesis of the Pyrrolidine Core
The chirality of the 3-substituted pyrrolidine core is a critical aspect of the synthesis. Several stereoselective methods can be employed to control the absolute and relative stereochemistry of the molecule.
Asymmetric Catalysis Approaches
Asymmetric catalysis offers an efficient route to enantiomerically enriched pyrrolidines. Organocatalysis, in particular, has emerged as a powerful tool.
Key Asymmetric Catalytic Methods:
Michael Addition: The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound is a cornerstone of asymmetric catalysis. For the synthesis of a 3-substituted pyrrolidine, a Michael addition of a nitroalkane to an enoate, catalyzed by a chiral organocatalyst such as a diarylprolinol silyl ether, can establish the stereocenter at the C3 position. The resulting nitro group can then be reduced and cyclized to form the pyrrolidine ring.
[3+2] Cycloadditions: Asymmetric 1,3-dipolar cycloadditions between azomethine ylides and electron-deficient alkenes provide a direct route to highly functionalized pyrrolidines. The use of chiral ligands or catalysts can induce high levels of enantioselectivity, controlling the stereochemistry of multiple centers simultaneously.
| Catalytic Approach | Catalyst Type | Key Transformation | Stereochemical Control |
| Asymmetric Michael Addition | Chiral Organocatalyst (e.g., diarylprolinol silyl ether) | Conjugate addition to an α,β-unsaturated ester | Sets the stereocenter at the C3 position |
| Asymmetric [3+2] Cycloaddition | Chiral Metal Complex or Organocatalyst | 1,3-dipolar cycloaddition of an azomethine ylide | Controls multiple stereocenters in the pyrrolidine ring |
Chiral Pool Synthesis
The use of readily available chiral starting materials, known as the chiral pool, is a classic and reliable strategy for asymmetric synthesis. Amino acids, in particular, are excellent precursors for chiral pyrrolidines.
Chiral Pool Precursors:
Glutamic Acid: L- or D-glutamic acid is an ideal starting material for the synthesis of 3-substituted pyrrolidines. The carboxylic acid groups provide handles for chemical manipulation. A typical sequence involves the reduction of the γ-carboxylic acid to an alcohol, followed by activation and intramolecular cyclization to form a pyroglutamate intermediate. The α-carboxylic acid can then be converted to the desired cyanomethyl group.
Proline and Hydroxyproline: These cyclic amino acids can also serve as starting points, although they require more extensive functional group manipulations to achieve a 3-substituted pattern.
Diastereoselective Transformations
When a stereocenter is already present in the molecule, subsequent reactions can be directed to form a specific diastereomer.
Diastereoselective Strategies:
Substrate-Controlled Reactions: A chiral center in a precursor molecule can influence the stereochemical outcome of a cyclization reaction. For example, an acyclic amino alcohol with a defined stereocenter can undergo diastereoselective cyclization to form a specific pyrrolidine diastereomer.
Auxiliary-Controlled Reactions: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemistry of a reaction. After the desired transformation, the auxiliary is removed. This approach is widely used in Michael additions and alkylations to achieve high diastereoselectivity.
Introduction of the Benzyl Substituent
The final step in many synthetic routes to this compound is the introduction of the benzyl group onto the pyrrolidine nitrogen.
N-Alkylation Strategies on Pyrrolidine Intermediates
N-alkylation is a common and generally high-yielding reaction.
Common N-Alkylation Methods:
Direct Alkylation: The most direct method involves the reaction of the secondary amine, 2-(pyrrolidin-3-yl)acetonitrile, with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base. The choice of base and solvent is crucial to optimize the reaction conditions and minimize side reactions.
Reductive Amination: An alternative strategy is the reductive amination of the secondary amine with benzaldehyde. The amine and aldehyde first form an iminium ion, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride to yield the N-benzylated product. This method is often milder than direct alkylation.
| N-Alkylation Method | Reagents | Key Features |
| Direct Alkylation | Benzyl halide (e.g., benzyl bromide), Base (e.g., K2CO3, Et3N) | Straightforward, generally high yielding |
| Reductive Amination | Benzaldehyde, Reducing agent (e.g., NaBH(OAc)3) | Milder conditions, avoids over-alkylation |
Reductive Amination Routes
Reductive amination is a cornerstone of amine synthesis, offering a powerful method for forming carbon-nitrogen bonds by converting a carbonyl group into an amine via an intermediate imine. wikipedia.org This transformation can be applied to the synthesis of this compound in several ways, primarily through the formation of the N-benzyl bond or the construction of the pyrrolidine ring itself.
One primary pathway involves the reaction of a pre-existing pyrrolidine core, namely 2-(pyrrolidin-3-yl)acetonitrile, with benzaldehyde. In this sequence, the primary amine of the pyrrolidine ring first condenses with benzaldehyde to form an intermediate iminium ion. This intermediate is then reduced in situ to yield the final N-benzylated product. A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly effective due to its mildness and selectivity for imines over carbonyls. organic-chemistry.orgmasterorganicchemistry.com This method tolerates a wide range of functional groups, making it highly versatile. organic-chemistry.org
Alternatively, a precursor ketone, such as (1-oxo-pyrrolidin-3-yl)acetonitrile, can be subjected to reductive amination with benzylamine. This "direct" reductive amination, where the carbonyl compound, amine, and reducing agent are combined in a single step, is highly efficient. wikipedia.org Catalytic hydrogenation, often using palladium on carbon (Pd/C) and H₂, is a common choice for the reduction step, valued for its clean conversion and the formation of water as the only byproduct. wikipedia.org Recent advancements have also introduced catalysts based on earth-abundant metals like iron and cobalt, which provide effective and more sustainable alternatives. d-nb.infonih.gov
The choice of solvent and catalyst can significantly influence reaction outcomes. For instance, polar solvents like methanol or water are often suitable for these reactions. organic-chemistry.orgd-nb.info The table below summarizes typical conditions for reductive amination reactions applicable to the synthesis of N-benzylpyrrolidine derivatives.
| Carbonyl Precursor | Amine | Reducing Agent/Catalyst | Solvent | Typical Conditions | Reference |
| Aldehyde | Primary/Secondary Amine | NaBH(OAc)₃ | 1,2-Dichloroethane (DCE) | Room Temp, catalyzed by AcOH for ketones | organic-chemistry.org |
| Ketone | Ammonia/Primary Amine | H₂ / Fe or Co catalyst | Water/Methanol | 80-110 °C, 1-10 bar H₂ | d-nb.infonih.gov |
| Aldehyde/Ketone | Primary/Secondary Amine | H₂ / Pd/C | Methanol/Ethanol (B145695) | Room Temp to 50 °C, H₂ atmosphere | wikipedia.org |
| Ketone | Ammonium (B1175870) Formate | Cp*Ir complexes | Not specified | Transfer hydrogenation conditions | organic-chemistry.org |
Elaboration of the Acetonitrile Moiety
The introduction and manipulation of the acetonitrile group (-CH₂CN) is a critical aspect of the synthesis. This can be achieved either by directly attaching the cyanomethyl group to the pyrrolidine ring or by converting another functional group into the desired nitrile.
Cyanomethylation Reactions
Cyanomethylation involves the direct introduction of the -CH₂CN group onto a substrate. For the synthesis of this compound, this could be envisioned by reacting a suitable 1-benzylpyrrolidine precursor with a cyanomethylating agent. A classic approach would involve the alkylation of a 1-benzyl-3-halopyrrolidine with a metal cyanide, such as sodium or potassium cyanide.
More advanced methods focus on the direct functionalization of C-H bonds or the use of transition-metal catalysis. For example, visible light-mediated photocatalysis has been used for the cyanomethylarylation of alkenes with acetonitrile, suggesting pathways for creating C-C bonds with acetonitrile under mild conditions. beilstein-journals.org Rhodium and silane co-catalyzed allylic cyanomethylation provides a method for direct functionalization using inert acetonitrile, which is both less toxic and more atom-economical than traditional cyanide salts. dicp.ac.cn Although these methods have been demonstrated on different substrates, their principles could be adapted to functionalize a 1-benzylpyrrolidine ring containing a suitable activating group. Copper-catalyzed cyanomethylation of imines with acetonitrile has also been reported, highlighting another potential catalytic route. encyclopedia.pub
Functional Group Interconversions to Nitrile
An alternative to direct cyanomethylation is the conversion of a pre-existing functional group on the pyrrolidine ring into a nitrile. The cyano group is a versatile functional group that can be derived from several other moieties, including amides, aldehydes, or alcohols. researchgate.net
A common and reliable method is the dehydration of a primary amide. In this context, the synthesis would proceed via the precursor 2-(1-benzylpyrrolidin-3-yl)acetamide. This amide can be readily dehydrated using a variety of reagents, such as phosphorus oxychloride (POCl₃), trifluoroacetic anhydride (TFAA), or Burgess reagent, to yield the target nitrile.
Another route starts from the corresponding alcohol, 2-(1-benzylpyrrolidin-3-yl)ethanol. The alcohol can be converted into a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a cyanide salt (e.g., NaCN or KCN). This two-step sequence is a well-established method for nitrile synthesis. The reduction of a carboxylic acid derivative, such as an ester, to an alcohol and subsequent conversion to the nitrile is a viable, albeit longer, pathway. imperial.ac.uk
The following table outlines common functional group interconversions used to synthesize nitriles.
| Starting Functional Group | Reagents | Intermediate | Key Transformation | Reference |
| Primary Amide (-CONH₂) | POCl₃, P₂O₅, SOCl₂, TFAA | None | Dehydration | researchgate.net |
| Aldehyde (-CHO) | NH₂OH·HCl, then heat | Oxime | Dehydration | ub.edu |
| Alcohol (-CH₂OH) | 1. TsCl, pyridine; 2. NaCN | Tosylate | Nucleophilic Substitution | ub.edu |
| Carboxylic Acid (-COOH) | SOCl₂, then NH₃, then POCl₃ | Amide | Dehydration of amide | researchgate.net |
Convergent and Divergent Synthetic Pathways
A divergent synthesis , in contrast, begins with a common starting material that is elaborated through a series of reactions to create a library of structurally related compounds. monash.edu For instance, a common precursor like (S)-1-benzyl-3-hydroxypyrrolidine could be used. guidechem.com The hydroxyl group could be transformed into a variety of functionalities. Conversion to a leaving group followed by substitution with cyanide would yield a precursor to the target nitrile. Alternatively, oxidation to a ketone followed by a Wittig-type reaction could introduce the two-carbon side chain, which is then converted to the nitrile. This strategy is particularly useful in drug discovery for exploring structure-activity relationships by creating diverse analogues from a single intermediate. nih.govmonash.edu
Catalytic Protocols for Efficient Bond Formation
Modern organic synthesis increasingly relies on catalytic methods to achieve high efficiency, selectivity, and sustainability. The synthesis of this compound can benefit from several catalytic protocols for key bond-forming steps.
C-N Bond Formation: As discussed under reductive amination, the formation of the N-benzyl bond is often catalyzed. While noble metals like palladium, rhodium, and iridium are highly effective, significant research has focused on developing catalysts from more abundant and economical 3d metals like iron, cobalt, and nickel. d-nb.infoorganic-chemistry.org These catalysts can facilitate both direct reductive amination and transfer hydrogenation reactions under mild conditions. organic-chemistry.org
C-C Bond Formation: The crucial bond between the pyrrolidine C3 position and the cyanomethyl group can also be formed using catalytic methods. Transition-metal-catalyzed cross-coupling reactions are powerful tools for this purpose. For example, a precursor such as 1-benzyl-3-halopyrrolidine could potentially be coupled with a nucleophilic cyanomethylating reagent under palladium or nickel catalysis. Furthermore, catalytic activation of acetonitrile itself has been explored. The cleavage of the C-C bond in acetonitrile by transition-metal complexes is a known process, and harnessing this reactivity for C-C bond formation is an active area of research. researchgate.net Biocatalytic C-C bond formation, using enzymes like aldolases, offers a highly stereoselective and environmentally benign approach, although its application would require a specifically designed biosynthetic pathway. acs.org
The development of regio- and enantioselective hydroalkylation reactions of 3-pyrrolines, using cobalt or nickel catalysts, provides a divergent method to introduce alkyl groups at either the C2 or C3 position of the pyrrolidine ring, which could be adapted to install the cyanomethyl precursor. organic-chemistry.org
Reactivity and Chemical Transformations of 2 1 Benzylpyrrolidin 3 Yl Acetonitrile
Transformations Involving the Nitrile Group
The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic and the nitrogen atom weakly nucleophilic. This electronic character is the basis for a variety of important chemical reactions.
Hydrolysis Reactions and Carboxylic Acid Derivatives Formation
The nitrile group of 2-(1-Benzylpyrrolidin-3-yl)acetonitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(1-benzylpyrrolidin-3-yl)acetic acid, or its carboxylate salt. This transformation proceeds through an amide intermediate, 2-(1-benzylpyrrolidin-3-yl)acetamide.
Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the nitrile carbon, facilitating the attack by a water molecule. Subsequent tautomerization and further hydrolysis of the intermediate amide lead to the carboxylic acid.
In basic hydrolysis, the hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting imine anion is then protonated by water. Tautomerization to the amide is followed by saponification to the carboxylate salt, which upon acidic workup, gives the carboxylic acid.
| Reaction | Reagents and Conditions | Product |
| Acidic Hydrolysis | H₂SO₄ (aq) or HCl (aq), heat | 2-(1-Benzylpyrrolidin-3-yl)acetic acid |
| Basic Hydrolysis | 1. NaOH (aq) or KOH (aq), heat2. H₃O⁺ | 2-(1-Benzylpyrrolidin-3-yl)acetic acid |
Reduction to Primary Amines and Subsequent Functionalization
The nitrile group is readily reduced to a primary amine, 2-(1-benzylpyrrolidin-3-yl)ethanamine. This transformation is of significant synthetic utility as it extends the carbon chain and introduces a new nucleophilic center. The resulting primary amine can be further functionalized, for example, through acylation or alkylation, to generate a wide array of derivatives.
Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed for this reduction. The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon, followed by an aqueous workup to liberate the primary amine. Catalytic hydrogenation, using catalysts such as Raney nickel or platinum oxide under a hydrogen atmosphere, is another effective method for this conversion.
| Reaction | Reagents and Conditions | Product |
| Hydride Reduction | 1. LiAlH₄ in THF or Et₂O2. H₂O | 2-(1-Benzylpyrrolidin-3-yl)ethanamine |
| Catalytic Hydrogenation | H₂, Raney Ni or PtO₂, high pressure | 2-(1-Benzylpyrrolidin-3-yl)ethanamine |
Nucleophilic Additions and Cycloaddition Reactions
The electrophilic carbon of the nitrile group is susceptible to attack by various nucleophiles, most notably organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi). This reaction provides a convenient route for the synthesis of ketones. The initial addition of the organometallic reagent to the nitrile forms an imine anion, which is then hydrolyzed upon acidic workup to yield the corresponding ketone.
Nitriles can also participate in cycloaddition reactions. For instance, [3+2] cycloadditions with azides can lead to the formation of tetrazole rings, which are important heterocyclic motifs in medicinal chemistry.
| Reaction | Reagents and Conditions | Intermediate/Product |
| Addition of Grignard Reagent | 1. R-MgX in Et₂O or THF2. H₃O⁺ | 1-(1-Benzylpyrrolidin-3-yl)alkan-2-one |
| [3+2] Cycloaddition with Azide (B81097) | NaN₃, NH₄Cl | 5-((1-Benzylpyrrolidin-3-yl)methyl)-1H-tetrazole |
Alpha-Carbon Reactivity and C-C Bond Formation
The methylene (B1212753) protons alpha to the nitrile group in this compound are acidic due to the electron-withdrawing nature of the cyano group. This allows for the deprotonation by a strong base, such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA), to form a resonance-stabilized carbanion.
This carbanion is a potent nucleophile and can react with various electrophiles, enabling the formation of new carbon-carbon bonds. A common application is the alkylation with alkyl halides, which introduces an alkyl substituent at the alpha-position.
| Reaction | Reagents and Conditions | Product |
| Alpha-Alkylation | 1. NaNH₂ or LDA in THF2. R-X | 2-(1-Benzylpyrrolidin-3-yl)-2-alkylacetonitrile |
Reactions at the Pyrrolidine (B122466) Ring System
The pyrrolidine ring in this compound is a saturated N-heterocycle. The tertiary amine nitrogen and the C-H bonds of the ring itself are potential sites for chemical modification.
Functionalization of Ring Carbons
Direct functionalization of the carbon atoms of the pyrrolidine ring is challenging due to the presence of unactivated C-H bonds. However, modern synthetic methods have enabled such transformations. For instance, metal-catalyzed C-H activation can be employed to introduce new functional groups at specific positions on the ring. The directing effect of the nitrogen atom can play a crucial role in the regioselectivity of these reactions. While specific examples for this compound are not extensively documented, general methodologies for the functionalization of N-alkylpyrrolidines can be considered. These methods often involve the in-situ formation of an iminium ion, which can then be trapped by a nucleophile.
| Reaction Type | General Reagents and Conditions | Potential Product Type |
| C-H Oxidation | Oxidizing agents (e.g., RuO₄) | Lactam derivatives |
| Polonovski-Potier Reaction | 1. m-CPBA or H₂O₂2. Ac₂O | Enamine or iminium ion intermediates for further functionalization |
Ring Expansion and Contraction Reactions of this compound
The inherent stability of the five-membered pyrrolidine ring in this compound means that ring expansion and contraction reactions are not commonplace and typically necessitate specific functional group manipulations and demanding reaction conditions.
Ring Expansion:
While direct ring expansion of the pyrrolidine moiety in this compound has not been extensively documented, analogous transformations in related systems suggest potential pathways. One conceptual approach involves the conversion of the cyanomethyl group to a suitable precursor for a ring-expanding rearrangement. For instance, conversion of the nitrile to an aminomethyl group via reduction, followed by diazotization, could theoretically lead to a Tiffeneau-Demjanov-type rearrangement, expanding the pyrrolidine to a piperidine ring. However, the viability and regioselectivity of such a sequence would require empirical investigation.
Another strategy could involve the introduction of a leaving group at the 2- or 5-position of the pyrrolidine ring, followed by a base-induced fragmentation and re-cyclization. Such methods are often substrate-specific and their applicability to the title compound is speculative.
Ring Contraction:
The contraction of a pyrrolidine ring is an energetically unfavorable process and is therefore rare. Methodologies for ring contraction often involve photochemical rearrangements or specific fragmentation reactions of highly functionalized pyrrolidine derivatives. For instance, photochemical processes involving N-chloro or N-mesyloxy lactams have been shown to induce ring contraction to afford carbamate-protected, 2,2-disubstituted pyrrolidines. nih.gov Adapting such a strategy to this compound would require substantial synthetic modifications, including oxidation to the corresponding lactam and subsequent N-functionalization.
A more contemporary approach to pyrrolidine synthesis involves the photo-promoted ring contraction of pyridines with silylborane, affording pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jpwilddata.cn While this is a synthetic route to pyrrolidines rather than a direct transformation of a pre-existing one, it highlights a modern strategy for accessing contracted ring systems.
Oxidative and Reductive Transformations of the Heterocycle
The pyrrolidine ring of this compound can undergo oxidative and reductive transformations, targeting either the carbon skeleton or the carbon-nitrogen bonds.
Oxidative Transformations:
The oxidation of the pyrrolidine ring can lead to various products depending on the oxidant and reaction conditions. A common transformation is the oxidation of the carbon atom alpha to the nitrogen, which can lead to the formation of a lactam (pyrrolidin-2-one). The oxidation of N-acyl-pyrrolidines with reagents such as iron(II)-hydrogen peroxide or an iron complex with molecular oxygen has been shown to yield the corresponding pyrrolidin-2-ones. researchgate.net While the title compound is not N-acylated, similar oxidative processes targeting the benzylic position of the N-benzyl group or the adjacent C-H bonds of the pyrrolidine ring are conceivable, potentially leading to iminium ion intermediates. These reactive intermediates can then be trapped by nucleophiles or undergo further oxidation. For instance, hypervalent iodine(III) reagents in conjunction with TMSBr have been used for the oxidative functionalization of saturated, carbamate-protected N-heterocycles. nih.gov Under certain harsh oxidative conditions, such as exposure to 2 M KOH at 80 °C under a constant voltage, N-benzyl-pyrrolidine cation salts have shown complete degradation, indicating the susceptibility of the ring to cleavage under potent oxidizing environments. mdpi.com
Reductive Transformations:
The saturated pyrrolidine ring is generally resistant to reduction under standard conditions. However, the introduction of unsaturation into the ring would render it susceptible to reduction. For example, if a double bond were present, catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel would readily reduce it to the corresponding saturated pyrrolidine. The stereoselectivity of such reductions is often influenced by the existing stereochemistry of the substituents on the ring. The stereoselective hydrogenation of highly substituted pyrrole systems has been demonstrated to afford functionalized pyrrolidines with excellent diastereoselectivity. figshare.com
Chemical Modifications of the N-Benzyl Moiety
The N-benzyl group in this compound is a versatile handle for further chemical modifications, including its removal or the functionalization of its aromatic ring.
Selective Debenzylation Strategies
The removal of the N-benzyl group is a common transformation in synthetic chemistry, often employed as a protecting group strategy. Several methods are available for the debenzylation of N-benzylpyrrolidines.
| Debenzylation Method | Reagents and Conditions | Notes |
| Catalytic Hydrogenolysis | H₂, Pd/C, ethanol (B145695) or methanol | This is the most common and often cleanest method. The reaction is typically carried out at atmospheric or slightly elevated pressure. |
| Birch Reduction | Na or Li, liquid NH₃, alcohol | This method is effective but uses harsh conditions and may also reduce the aromatic ring if not carefully controlled. |
| Transfer Hydrogenolysis | Ammonium (B1175870) formate, Pd/C, methanol | A safer alternative to using hydrogen gas. |
| Oxidative Cleavage | Ozone (O₃), followed by a reducing agent | Less common for simple debenzylation but can be effective. |
| Acid-mediated Cleavage | Strong acids (e.g., HBr in acetic acid) | Requires harsh conditions and may not be suitable for acid-sensitive substrates. |
Table 1: Common Methods for the Selective Debenzylation of N-Benzylpyrrolidines
Aromatic Ring Functionalization
The benzene ring of the N-benzyl group is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups. The N-benzylpyrrolidine moiety acts as an ortho-, para-directing group due to the electron-donating nature of the nitrogen atom.
| Reaction Type | Reagents | Typical Products |
| Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group (-NO₂) at the ortho and para positions. |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Introduction of a bromine or chlorine atom at the ortho and para positions. |
| Sulfonation | Fuming H₂SO₄ | Introduction of a sulfonic acid group (-SO₃H) at the ortho and para positions. |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Introduction of an alkyl group (-R) at the ortho and para positions. Prone to polyalkylation and rearrangements. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Introduction of an acyl group (-COR) at the ortho and para positions. |
Table 2: Electrophilic Aromatic Substitution Reactions on the N-Benzyl Group
Furthermore, directed ortho-metalation (DoM) offers a powerful strategy for the regioselective functionalization of the ortho position of the N-benzyl group. In this approach, the pyrrolidine nitrogen acts as a directed metalation group (DMG), coordinating to an organolithium reagent (e.g., n-butyllithium) and directing deprotonation to the adjacent ortho-position of the aromatic ring. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a wide range of substituents with high regioselectivity.
Cascade and Domino Reactions Incorporating the Compound
While specific cascade or domino reactions commencing directly from this compound are not well-documented, its structure lends itself to potential applications in such sequences. The presence of the nucleophilic nitrogen, the activatable cyanomethyl group, and the modifiable N-benzyl moiety provides multiple reactive sites that could be engaged in sequential transformations.
For instance, a domino reaction could be initiated by the hydrolysis of the nitrile to a carboxylic acid. Subsequent intramolecular amidation could lead to a bicyclic lactam. Alternatively, the cyanomethyl group could be involved in a Thorpe-Ziegler reaction if an appropriate electrophilic center is introduced elsewhere in the molecule, leading to the formation of a new ring.
Multicomponent reactions (MCRs) are a powerful tool for the rapid construction of complex molecules, and pyrrolidine derivatives are often synthesized using such strategies. tandfonline.com For example, a one-pot, three-component cascade reaction between an aldehyde, an amine, and an activated alkene can lead to substituted N-aryl-pyrrolidines. tandfonline.com It is conceivable that this compound could be elaborated into a precursor for such a reaction, or that the pre-existing pyrrolidine could act as a scaffold upon which a cascade reaction is performed. A Petasis/decarboxylative domino reaction has been reported for the synthesis of N-benzyl propargylamines, highlighting the utility of the N-benzylamine scaffold in domino processes. organic-chemistry.org
Formation of Related Heterocyclic Scaffolds (e.g., pyrrolidinones, spiro-compounds)
The functional groups present in this compound provide avenues for its conversion into other important heterocyclic structures, notably pyrrolidinones and spiro-compounds.
Formation of Pyrrolidinones:
The most direct route to a pyrrolidinone derivative from this compound involves the hydrolysis of the nitrile group. This can be achieved under either acidic or basic conditions to initially form the corresponding carboxamide, which can then be further hydrolyzed to the carboxylic acid. Intramolecular cyclization of the resulting amino acid, potentially via activation of the carboxylic acid (e.g., with a carbodiimide), would lead to the formation of a bicyclic system containing a pyrrolidinone ring.
Alternatively, as mentioned in section 3.2.3, direct oxidation of the pyrrolidine ring at the carbon atom adjacent to the nitrogen can also yield a pyrrolidinone.
Formation of Spiro-compounds:
Spiro-compounds containing a pyrrolidine ring are of significant interest in medicinal chemistry. nih.gov The synthesis of such compounds often relies on [3+2] cycloaddition reactions involving azomethine ylides. mdpi.comnih.gov The N-benzylpyrrolidine moiety of the title compound can be a precursor to an azomethine ylide. For instance, deprotonation of the carbon atom alpha to the nitrogen in the presence of an appropriate carbonyl compound or alkene could generate an azomethine ylide in situ, which could then undergo a [3+2] cycloaddition with a dipolarophile to form a spiro-pyrrolidine.
Mechanistic Investigations of Reactions Involving 2 1 Benzylpyrrolidin 3 Yl Acetonitrile
Reaction Pathway Elucidation through Intermediate Isolation and Characterization
The elucidation of reaction pathways for transformations involving 2-(1-Benzylpyrrolidin-3-yl)acetonitrile often begins with the alkylation of the carbon atom alpha to the nitrile group. This reaction typically proceeds via the formation of a carbanion intermediate. The benzyl (B1604629) group on the pyrrolidine (B122466) nitrogen can influence the stability and reactivity of this intermediate through steric and electronic effects.
In a typical alkylation reaction, a strong base, such as lithium diisopropylamide (LDA), is used to deprotonate the α-carbon. This generates a resonance-stabilized carbanion. The negative charge is delocalized between the carbon and the nitrogen of the nitrile group. This intermediate, a lithiated nitrilium ylide, is highly reactive towards electrophiles.
The isolation and characterization of such intermediates are challenging due to their high reactivity. However, spectroscopic techniques can provide evidence for their existence. For instance, low-temperature NMR spectroscopy can be employed to observe the formation of the carbanion. The reaction of the carbanion with an alkyl halide, such as methyl iodide, leads to the formation of the α-alkylated product. The progress of this reaction can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the product and any byproducts, thereby helping to piece together the reaction pathway.
A plausible reaction pathway for the alkylation is as follows:
Deprotonation: The strong base removes the acidic proton from the carbon adjacent to the nitrile group, forming a resonance-stabilized carbanion.
Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic alkyl halide.
Product Formation: A new carbon-carbon bond is formed, yielding the α-alkylated pyrrolidine derivative.
Kinetic Studies and Rate Determining Steps Analysis
Kinetic studies are fundamental to understanding the mechanism of a reaction by providing insights into the rate at which the reaction proceeds and which step is the slowest, or rate-determining. For reactions involving this compound, such as the alkylation discussed previously, kinetic analysis can reveal crucial details.
The rate of the alkylation reaction is expected to depend on the concentrations of both the pyrrolidine substrate and the base. A general rate law can be expressed as:
Rate = k [this compound]^m [Base]^n
Where k is the rate constant, and m and n are the reaction orders with respect to the substrate and the base, respectively.
Typically, the deprotonation step to form the carbanion is fast, while the subsequent nucleophilic attack on the alkyl halide is the slower, rate-determining step. This would lead to a rate law that is first order in both the carbanion intermediate and the alkyl halide. However, if the formation of the carbanion is the rate-determining step, the reaction would be first order in the pyrrolidine substrate and the base.
Hypothetical Kinetic Data for Alkylation with Methyl Iodide
| Experiment | [Substrate] (M) | [LDA] (M) | [CH₃I] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 0.1 | 1.5 x 10⁻⁴ |
| 2 | 0.2 | 0.1 | 0.1 | 3.0 x 10⁻⁴ |
| 3 | 0.1 | 0.2 | 0.1 | 1.5 x 10⁻⁴ |
| 4 | 0.1 | 0.1 | 0.2 | 3.0 x 10⁻⁴ |
This data is illustrative and serves to demonstrate how kinetic studies might be designed.
From this hypothetical data, doubling the substrate concentration doubles the rate, suggesting the reaction is first order with respect to the substrate. Doubling the base concentration has no effect on the rate, indicating the deprotonation is fast and not rate-limiting. Doubling the alkyl halide concentration doubles the rate, suggesting the reaction is also first order with respect to the alkyl halide. This would support a mechanism where the nucleophilic attack of the carbanion on the alkyl halide is the rate-determining step.
Isotopic Labeling Experiments for Mechanistic Probing
Isotopic labeling is a powerful technique to trace the fate of atoms throughout a reaction and to probe mechanistic details. In reactions of this compound, deuterium (B1214612) labeling can be particularly informative.
For instance, to confirm that the deprotonation occurs at the α-carbon, a deuterated version of the substrate, this compound-α-d₂, can be synthesized. If the reaction is carried out in the presence of a base, and the starting material is recovered before the addition of an electrophile, the loss of deuterium can be observed via mass spectrometry or NMR spectroscopy, confirming the reversible formation of the carbanion.
Furthermore, kinetic isotope effect (KIE) studies can help to identify the rate-determining step. By comparing the rate of reaction of the non-deuterated substrate with the deuterated substrate, a primary KIE (kH/kD > 1) would be observed if the C-H bond is broken in the rate-determining step. If no significant KIE is observed, it suggests that the C-H bond breaking is not part of the rate-determining step.
Illustrative Kinetic Isotope Effect Data
| Substrate | Rate Constant (k) | kH/kD |
| This compound | 1.5 x 10⁻³ M⁻¹s⁻¹ | 1.1 |
| This compound-α-d₂ | 1.35 x 10⁻³ M⁻¹s⁻¹ |
This data is for illustrative purposes.
Stereochemical Course of Reactions
The stereochemistry of reactions involving this compound is of significant interest due to the chiral center at the 3-position of the pyrrolidine ring. The stereochemical outcome of a reaction can provide deep insights into the mechanism.
When the α-carbon is deprotonated, the resulting carbanion can be planar or rapidly inverting. If the carbanion is planar, the subsequent attack of an electrophile can occur from either face, potentially leading to a racemic mixture of diastereomers if a new stereocenter is formed. However, the existing stereocenter at C3 can exert stereocontrol, directing the incoming electrophile to one face of the planar carbanion preferentially. This is known as diastereoselective induction.
The degree of diastereoselectivity can be influenced by several factors, including the nature of the solvent, the counterion of the base, and the steric bulk of the electrophile. For example, a bulkier electrophile might show higher diastereoselectivity due to more pronounced steric interactions with the substituent at the chiral center.
Role of Catalysts and Reagents in Reaction Mechanisms
The choice of catalysts and reagents is paramount in directing the reaction of this compound down a specific mechanistic pathway.
Bases: As discussed, strong, non-nucleophilic bases like LDA or sodium hydride (NaH) are essential for the formation of the α-carbanion without competing nucleophilic addition to the nitrile group. The choice of base can also influence the aggregation state of the intermediate carbanion, which in turn can affect reactivity and stereoselectivity.
Phase-Transfer Catalysts: For reactions in biphasic systems, phase-transfer catalysts such as quaternary ammonium (B1175870) salts can be employed. These catalysts facilitate the transfer of the anionic intermediate from the aqueous or solid phase to the organic phase where the reaction with the electrophile occurs. This can be a milder and more practical alternative to using strong bases in anhydrous conditions.
Transition Metal Catalysts: The nitrile group can be a substrate for transition metal-catalyzed reactions. For example, palladium or nickel catalysts can be used for cross-coupling reactions if the α-carbon is first converted into a suitable nucleophile, such as an organozinc reagent. The catalyst's ligand sphere plays a critical role in the efficiency and selectivity of these transformations, influencing the rates of oxidative addition, transmetalation, and reductive elimination steps in the catalytic cycle.
2 1 Benzylpyrrolidin 3 Yl Acetonitrile As a Key Synthetic Building Block
Access to Diverse Pyrrolidine-Based Molecular Architectures
The structure of 2-(1-Benzylpyrrolidin-3-yl)acetonitrile provides a versatile platform for generating a wide range of pyrrolidine-based derivatives. The presence of the benzyl (B1604629) group on the nitrogen atom serves as a common protecting group, which can be readily removed under various conditions to allow for further functionalization of the secondary amine. Moreover, the cyanomethyl group at the 3-position is a key handle for a multitude of chemical transformations.
The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(1-Benzylpyrrolidin-3-yl)acetic acid. This acid can then be engaged in standard amide coupling reactions with a diverse library of amines to generate a wide array of amides. Alternatively, esterification of the carboxylic acid can provide access to a series of esters.
Furthermore, the nitrile moiety can be reduced to a primary amine, yielding 2-(1-Benzylpyrrolidin-3-yl)ethanamine. This transformation provides a valuable extension of the carbon chain and introduces a new point for diversification. The resulting primary amine can be acylated, alkylated, or used in reductive amination reactions to append a wide variety of substituents.
Another powerful transformation of the nitrile group involves its reaction with organometallic reagents, such as Grignard reagents. This reaction leads to the formation of ketones, where the incoming organic group from the Grignard reagent is attached to the carbonyl carbon. This allows for the introduction of a broad range of alkyl, aryl, or vinyl groups, significantly expanding the molecular diversity accessible from the starting material.
A diversity-oriented synthesis approach, similar to that used for 1-benzylpyrrolidin-3-ol analogues, can be envisioned for this compound. researchgate.net By systematically varying the reagents used to transform the nitrile group and to functionalize the pyrrolidine (B122466) nitrogen after debenzylation, a large and diverse library of compounds can be generated from this single building block.
Table 1: Potential Transformations of this compound for Molecular Diversity
| Starting Material | Reagents and Conditions | Product Functional Group | Potential for Further Diversification |
| This compound | 1. H3O+ or OH-, H2O, heat2. Amine, coupling agent | Amide | Variation of the amine component |
| This compound | 1. H3O+ or OH-, H2O, heat2. Alcohol, acid catalyst | Ester | Variation of the alcohol component |
| This compound | LiAlH4 or H2, Raney Ni | Primary Amine | Acylation, alkylation, reductive amination |
| This compound | 1. R-MgBr2. H3O+ | Ketone | Variation of the Grignard reagent (R-group) |
| This compound | 1. H2, Pd/C2. R-X or R-CHO, NaBH3CN | N-Substituted Pyrrolidine | Variation of the alkylating or acylating agent |
Integration into Complex Polycyclic Systems and Supramolecular Structures
While direct examples of the integration of this compound into complex polycyclic and supramolecular structures are not extensively documented in the literature, its functional handles suggest significant potential in this area. The strategic manipulation of the nitrile and the pyrrolidine nitrogen can facilitate the construction of intricate molecular architectures.
For instance, the conversion of the nitrile to a primary amine, followed by intramolecular reactions, could lead to the formation of fused or bridged bicyclic systems. If the N-benzyl group is replaced with a substituent containing a suitable electrophile, an intramolecular cyclization could be triggered, leading to the formation of a new ring fused to the pyrrolidine core.
The carboxylic acid derivative, obtained through nitrile hydrolysis, could be used as a building block in the synthesis of macrocycles. For example, through sequential amide bond formation with a diamine linker, a macrocyclic lactam could be constructed. The pyrrolidine ring within such a macrocycle would impart specific conformational constraints and could be a key feature for molecular recognition or biological activity.
In the realm of supramolecular chemistry, the pyrrolidine scaffold can serve as a directing group or a recognition motif. The ability to introduce various functional groups via the cyanomethyl handle allows for the tailoring of intermolecular interactions. For example, the introduction of hydrogen bond donors and acceptors could facilitate the self-assembly of well-defined supramolecular structures.
Precursor for Optically Active Compounds in Asymmetric Synthesis
Substituted chiral pyrrolidines are crucial components of many pharmaceuticals and are widely used as organocatalysts in asymmetric synthesis. unibo.it this compound, although typically available as a racemate, can serve as a valuable precursor for the synthesis of optically active compounds through several established strategies.
One common approach is the chiral resolution of the racemic mixture. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral carboxylic acid. The resulting diastereomers can then be separated by crystallization, followed by the liberation of the enantiomerically pure amine.
Alternatively, enzymatic resolution can be employed. Specific enzymes can selectively react with one enantiomer of the racemic starting material or a derivative thereof, allowing for the separation of the unreacted enantiomer or the product of the enzymatic reaction in high enantiomeric purity.
Furthermore, the synthesis of enantiomerically pure this compound can be achieved through asymmetric synthesis. For instance, starting from a chiral precursor, such as a derivative of glutamic acid or proline, a stereocontrolled synthesis can be designed to yield the desired enantiomer. The asymmetric synthesis of pyrrolidine-based organocatalysts is a well-developed field, and similar strategies could be adapted for the synthesis of this building block. unibo.it
Once obtained in enantiomerically pure form, this compound can be used to synthesize a variety of chiral targets. The stereocenter at the 3-position of the pyrrolidine ring can direct the stereochemical outcome of subsequent reactions, allowing for the synthesis of complex molecules with controlled stereochemistry. For example, the synthesis of new optically active 2-pyrrolidinones has been achieved starting from the chiral synthon S-pyroglutamic acid, demonstrating the utility of chiral pyrrolidine building blocks. nih.gov
Table 2: Strategies for Accessing Optically Active Compounds from this compound
| Strategy | Description | Key Considerations |
| Chiral Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the enantiomers. | Selection of an appropriate resolving agent; efficiency of diastereomer separation. |
| Enzymatic Resolution | Use of an enzyme to selectively react with one enantiomer of the racemate. | Identification of a suitable enzyme; optimization of reaction conditions. |
| Asymmetric Synthesis | Synthesis of the desired enantiomer from a chiral starting material or through a stereoselective reaction. | Availability of chiral starting materials; development of a highly stereoselective synthetic route. |
Construction of Advanced Organic Frameworks
Advanced organic frameworks, such as covalent organic frameworks (COFs) and metal-organic frameworks (MOFs), are porous crystalline materials with a wide range of potential applications, including gas storage, separation, and catalysis. The construction of these materials relies on the use of well-defined molecular building blocks that can self-assemble into extended, ordered structures.
While the direct use of this compound in the construction of such frameworks has not been reported, its derivatives possess functionalities that make them suitable candidates for this purpose. For instance, hydrolysis of the nitrile to a carboxylic acid, followed by debenzylation, would yield 3-(carboxymethyl)pyrrolidine. This molecule, with its bifunctional nature (a secondary amine and a carboxylic acid), could serve as a linker in the synthesis of MOFs or as a monomer in the formation of polyamide-based COFs.
The introduction of additional functional groups onto the pyrrolidine ring or the cyanomethyl side chain could further enhance the utility of this building block in the design of functional frameworks. For example, the incorporation of aromatic rings could lead to materials with enhanced thermal stability and interesting photophysical properties. The synthesis of three-dimensional COFs has been achieved using irregular polyhedral building blocks, suggesting that non-traditional building block geometries can lead to novel framework topologies. chemrxiv.org
The nitrile group itself can participate in framework-forming reactions. For example, the cyclotrimerization of nitriles can lead to the formation of triazine-based linkers, which have been used in the synthesis of COFs. While this would be a more complex transformation for this compound, it highlights the potential of the nitrile functionality in the construction of porous organic materials.
Coordination Chemistry and Ligand Design Principles
Potential as a Multidentate N-Donor Ligand
2-(1-Benzylpyrrolidin-3-yl)acetonitrile possesses two potential nitrogen donor atoms: the sp³-hybridized nitrogen of the pyrrolidine (B122466) ring and the sp-hybridized nitrogen of the nitrile functionality. This dual-donor capability allows it to act as a bidentate ligand, forming a stable five-membered chelate ring with a metal center. The formation of such chelates is generally favored in coordination chemistry due to the thermodynamic stability gained from the chelate effect. libretexts.org
The tertiary amine of the benzylpyrrolidine group is a classic Lewis base, readily donating its lone pair of electrons to a metal ion. The benzyl (B1604629) group attached to this nitrogen introduces steric bulk, which can influence the geometry of the resulting metal complex and its subsequent reactivity. The nitrile group, while a weaker donor than the amine, can also coordinate to a metal center. This coordination typically occurs in a linear, end-on fashion. The combination of a "hard" amine donor and a "softer" nitrile donor gives this ligand a versatile character, allowing it to bind to a range of metal ions with varying hard-soft acid properties. libretexts.org
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound can be achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial to ensure the solubility of both the ligand and the metal salt. jocpr.com The general procedure involves mixing stoichiometric amounts of the ligand and the metal salt, often with gentle heating, to facilitate the complexation reaction. jocpr.com
For example, reacting this compound with a metal halide (e.g., CuCl₂, CoCl₂, NiCl₂) in a solvent like ethanol (B145695) or acetonitrile (B52724) could yield the corresponding metal complex. The resulting complexes can be isolated as crystalline solids by slow evaporation of the solvent or by precipitation upon the addition of a less-polar co-solvent.
The characterization of these newly synthesized complexes is paramount to understanding their structure and properties. A suite of analytical techniques is typically employed:
Infrared (IR) Spectroscopy: This technique is particularly useful for confirming the coordination of the ligand to the metal ion. A shift in the stretching frequency of the C≡N bond in the nitrile group to a higher wavenumber is a clear indication of its coordination to the metal center. Similarly, changes in the C-N stretching vibrations of the pyrrolidine ring can also signify complex formation. orientjchem.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. Shifts in the chemical environments of the protons and carbons near the nitrogen donor atoms upon complexation can be observed.
UV-Visible Spectroscopy: The electronic spectra of the complexes can reveal information about the geometry of the metal center and the nature of the metal-ligand bonding. researchgate.net
Investigation of Metal-Ligand Binding Modes and Selectivity
The ligand's combination of a hard amine and a borderline soft nitrile donor suggests a degree of selectivity towards metal ions. According to the Hard and Soft Acids and Bases (HSAB) principle, this ligand would be expected to form stable complexes with borderline metal ions like Fe(II), Co(II), Ni(II), Cu(II), and Zn(II). libretexts.org The relative affinity for different metals will depend on a combination of factors including the metal's ionic radius, charge, and electronic configuration.
Influence of Pyrrolidine and Nitrile Functionalities on Coordination Properties
The nitrile group, while a secondary donor site, is crucial for the bidentate nature of the ligand. Its linear coordination preference can impose geometric constraints on the complex. The electronic properties of the metal center can also influence the nitrile group, potentially making it more susceptible to nucleophilic attack in some cases. nih.gov
A hypothetical representation of the coordination of this compound to a metal ion (M) is shown below:
Figure 1: Proposed bidentate coordination mode of this compound to a metal center (M).
Applications in Homogeneous and Heterogeneous Catalysis
Metal complexes derived from N-donor ligands have found widespread applications in catalysis. mdpi.com The complexes of this compound are promising candidates for various catalytic transformations.
Homogeneous Catalysis: In a homogeneous system, the metal complex is dissolved in the reaction medium. The chiral nature of the pyrrolidine ring, if a single enantiomer of the ligand is used, could make these complexes suitable for asymmetric catalysis, where the selective formation of one enantiomer of a product is desired. nih.gov Potential applications include oxidation, reduction, and carbon-carbon bond-forming reactions. For instance, copper complexes with N-rich bidentate ligands have been shown to be effective catalysts for the oxidation of benzyl alcohol. nih.govsemanticscholar.orgbcrec.id
Heterogeneous Catalysis: For applications in heterogeneous catalysis, the metal complex can be immobilized on a solid support, such as silica (B1680970) or a polymer resin. This approach offers several advantages, including ease of separation of the catalyst from the reaction mixture and the potential for catalyst recycling. The resulting supported catalysts could be employed in continuous flow reactors for industrial-scale chemical synthesis.
The catalytic activity of these complexes will be highly dependent on the choice of metal, the coordination geometry, and the reaction conditions. Further research is needed to explore the full catalytic potential of metal complexes derived from this compound.
Computational and Theoretical Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic makeup of a molecule. arabjchem.orgresearchgate.net For 2-(1-Benzylpyrrolidin-3-yl)acetonitrile, these calculations can determine the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net
The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface. For this compound, the MEP would likely show regions of negative potential around the nitrogen atom of the nitrile group and the pyrrolidine (B122466) nitrogen, indicating sites susceptible to electrophilic attack. Regions of positive potential, likely around the hydrogen atoms, would indicate sites for nucleophilic attack. nih.gov
Table 1: Hypothetical Frontier Orbital Energies for this compound
| Parameter | Energy (eV) | Description |
| HOMO | -6.5 | Indicates electron-donating capability. |
| LUMO | -1.2 | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 5.3 | Suggests moderate chemical stability. |
| (Note: The values in this table are illustrative examples of data that would be generated from quantum chemical calculations and are not based on published experimental data for this specific compound.) |
Conformational Analysis and Energy Landscape Mapping
The flexibility of the pyrrolidine ring and the rotational freedom of the benzyl (B1604629) and acetonitrile (B52724) groups mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the atoms (conformers) and to map the potential energy surface associated with transitions between them. nih.govresearchgate.net
Computational methods can systematically explore the conformational space by rotating the molecule's single bonds, such as the bond connecting the benzyl group to the pyrrolidine nitrogen and the bond connecting the acetonitrile group to the pyrrolidine ring. ethz.ch For each conformation, the energy is calculated, allowing for the identification of local and global energy minima. The results of such an analysis would reveal the preferred spatial orientation of the bulky benzyl group relative to the pyrrolidine ring, which can adopt various puckered forms (e.g., envelope or twist conformations). nih.gov
Understanding the relative energies of different conformers is crucial, as the dominant conformation at equilibrium can significantly influence the molecule's physical properties and biological interactions. nih.gov
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. rsc.org For this compound, MD simulations can be used to study its interactions with itself in a condensed phase or with solvent molecules. stanford.eduacs.org
By simulating a system containing many molecules of the compound, one can observe how they arrange themselves and interact. These simulations can reveal information about intermolecular forces, such as van der Waals interactions and potential weak hydrogen bonds involving the nitrile nitrogen. stanford.educhemrxiv.org For instance, simulations could explore the tendency of the benzyl groups to engage in π-π stacking interactions, which could influence the bulk properties of the substance. chemrxiv.org
When simulated in a solvent, such as water or an organic solvent, MD can provide insights into solvation effects, including the formation of a solvation shell and the energetic favorability of the molecule being in that particular solvent. acs.org
Prediction of Spectroscopic Properties
Computational methods are highly effective at predicting spectroscopic data, which can be used to aid in the identification and characterization of a compound. researchgate.net
NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) methods, often used in conjunction with DFT, can predict the 1H and 13C NMR chemical shifts of a molecule. nih.govacs.org For this compound, these calculations would provide a theoretical spectrum that could be compared with experimental data to confirm its structure. The predicted shifts are sensitive to the electronic environment of each nucleus, making them a powerful tool for structural elucidation. researchgate.net
Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can also be calculated using quantum chemical methods. researchgate.net These frequencies correspond to the peaks observed in an IR spectrum. For this compound, theoretical calculations could predict the characteristic stretching frequencies of the C≡N bond in the nitrile group, the C-N bonds of the pyrrolidine, and the various C-H bonds of the benzyl and pyrrolidinyl groups.
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data
| Spectroscopic Data | Predicted Value | Experimental Value |
| 13C NMR (C≡N) | ~120 ppm | To be determined |
| 1H NMR (Benzyl CH₂) | ~3.6 ppm | To be determined |
| IR Freq. (C≡N stretch) | ~2245 cm⁻¹ | To be determined |
| (Note: The predicted values are typical examples for the respective functional groups and are for illustrative purposes only. Experimental values are not available.) |
Modeling Reaction Mechanisms and Transition States
Theoretical chemistry can be used to model the entire course of a chemical reaction, providing a detailed understanding of the reaction mechanism. nih.govrsc.org This involves identifying the reactants, products, any intermediates, and, crucially, the transition states that connect them. researchgate.net
For example, if this compound were to undergo a reaction, such as the reduction of the nitrile group, computational modeling could map out the energy profile of the reaction pathway. By calculating the energy of the transition state, the activation energy for the reaction can be determined, which provides insight into the reaction rate. nih.govrsc.org These models can also be used to explore the stereochemical outcome of reactions involving the chiral center at the 3-position of the pyrrolidine ring. acs.org
Advanced Spectroscopic and Spectrometric Characterization for Mechanistic and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR: The proton NMR spectrum of 2-(1-Benzylpyrrolidin-3-yl)acetonitrile would be expected to show distinct signals for the protons of the benzyl (B1604629) group and the pyrrolidine (B122466) ring.
Aromatic Protons: The five protons of the phenyl ring would likely appear as a multiplet in the range of δ 7.2-7.4 ppm.
Benzylic Protons: The two protons of the benzylic CH₂ group would likely present as a singlet or an AB quartet around δ 3.6 ppm.
Pyrrolidine Ring Protons: The protons on the pyrrolidine ring would exhibit complex splitting patterns (multiplets) in the upfield region (approximately δ 2.0-3.5 ppm) due to diastereotopicity and spin-spin coupling.
Acetonitrile (B52724) Methylene (B1212753) Protons: The CH₂ protons adjacent to the nitrile group are diastereotopic and would be expected to appear as a doublet of doublets (dd) or a multiplet.
¹³C NMR: The carbon-13 NMR spectrum would complement the proton NMR data.
Nitrile Carbon: A characteristic signal for the nitrile carbon (C≡N) would be expected in the range of δ 117-125 ppm.
Aromatic Carbons: Signals for the aromatic carbons would appear between δ 127-140 ppm.
Benzylic and Pyrrolidine Carbons: The carbons of the benzyl CH₂ and the pyrrolidine ring would be found in the δ 40-65 ppm region.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis
HRMS is a powerful tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For C₁₃H₁₆N₂, the calculated monoisotopic mass is 200.1313. HRMS analysis would be expected to confirm this precise mass.
The fragmentation pattern in the mass spectrum would likely show a prominent peak for the benzyl cation ([C₇H₇]⁺) at m/z 91, which is a common fragmentation for N-benzyl compounds. Other fragments could arise from the loss of the acetonitrile group or cleavage of the pyrrolidine ring.
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
X-ray crystallography provides the definitive three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and absolute stereochemistry. As this compound possesses a chiral center at the 3-position of the pyrrolidine ring, X-ray analysis of a single crystal would be invaluable for determining its absolute configuration (R or S) and the preferred conformation of the pyrrolidine ring (e.g., envelope or twist conformation). To date, no public crystal structure data for this compound is available.
Chiroptical Spectroscopy (e.g., ECD, ORD) for Chirality Assessment
Chiroptical techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are used to study chiral molecules. For an enantiomerically pure sample of this compound, these techniques could be used to characterize its chiroptical properties. The recorded spectra would be a unique fingerprint for a specific enantiomer. In the absence of experimental data, theoretical calculations could predict the ECD spectrum to help in the assignment of the absolute configuration.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Dynamics
IR and Raman spectroscopy are used to identify functional groups in a molecule by probing their characteristic vibrational frequencies.
Nitrile Stretch (C≡N): A sharp, medium-intensity absorption band is expected in the IR spectrum in the region of 2240-2260 cm⁻¹ for the saturated nitrile group. spectroscopyonline.com This is a highly characteristic peak.
Aromatic C-H Stretch: Bands for the aromatic C-H stretching vibrations would appear above 3000 cm⁻¹.
Aliphatic C-H Stretch: The C-H stretching vibrations of the pyrrolidine and benzyl methylene groups would be observed just below 3000 cm⁻¹. youtube.com
C-N Stretch: The C-N stretching vibrations would be expected in the fingerprint region of the spectrum, typically between 1250 and 1020 cm⁻¹.
The table below summarizes the expected spectroscopic data for this compound.
| Spectroscopic Technique | Expected Data / Features |
| ¹H NMR | Aromatic protons (δ 7.2-7.4), Benzylic CH₂ (δ ~3.6), Pyrrolidine protons (δ 2.0-3.5) |
| ¹³C NMR | C≡N (δ 117-125), Aromatic C (δ 127-140), Aliphatic C (δ 40-65) |
| HRMS | Calculated Monoisotopic Mass: 200.1313; Key fragment: m/z 91 |
| X-ray Crystallography | Determination of absolute stereochemistry (R/S) and ring conformation |
| Chiroptical Spectroscopy | Characteristic ECD/ORD spectra for each enantiomer |
| IR Spectroscopy | C≡N stretch (~2240-2260 cm⁻¹), Aromatic C-H (>3000 cm⁻¹), Aliphatic C-H (<3000 cm⁻¹) |
Emerging Applications in Chemical Science and Technology
Role in the Development of Novel Organic Reactions
The pyrrolidine (B122466) scaffold is a privileged motif in organocatalysis, largely due to the success of proline and its derivatives in a wide array of asymmetric transformations. bohrium.comrsc.org These catalysts are particularly effective in reactions such as aldol (B89426) and Michael additions, where the secondary amine of the pyrrolidine ring plays a crucial role in the catalytic cycle. The N-benzyl group in 2-(1-Benzylpyrrolidin-3-yl)acetonitrile can influence the steric and electronic environment of the pyrrolidine nitrogen, potentially modulating its catalytic activity and selectivity. nih.gov
The development of novel synthetic routes to functionalized pyrrolidines, such as those employing cycloaddition reactions or borrowing hydrogen methodology, underscores the ongoing interest in this heterocyclic system. researchgate.nettandfonline.comorganic-chemistry.orgrsc.org These methods allow for the creation of a diverse range of pyrrolidine-based structures that can be evaluated as catalysts or ligands in new organic reactions. The acetonitrile (B52724) group of this compound offers a versatile handle for further chemical transformations, enabling its incorporation into more complex catalytic systems. For instance, the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up pathways to new classes of chiral ligands and organocatalysts. The synthesis of various substituted N-aryl-pyrrolidines has been achieved through intramolecular Michael addition reactions, showcasing the versatility of the pyrrolidine scaffold in constructing complex molecular architectures. organic-chemistry.org
Application in Material Science Research
The incorporation of pyrrolidine derivatives into advanced materials is a growing field of research. Pyrrolidine-functionalized metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs) have demonstrated potential in applications such as enantioselective separations and heterogeneous catalysis. bohrium.com The inherent chirality and functionality of the pyrrolidine unit can be transferred to the porous material, creating a well-defined chiral environment.
Furthermore, pyrrolidine-based chiral porous polymers have been synthesized and utilized as effective heterogeneous organocatalysts. safrole.com These materials combine the catalytic activity of the pyrrolidine moiety with the robustness and recyclability of a solid support. The structure of this compound makes it a suitable candidate for integration into such polymeric materials. The benzyl (B1604629) group can enhance the polymer's thermal stability and solubility in organic solvents, while the nitrile group can serve as a point of attachment or be converted into other functional groups to tailor the material's properties. The use of pyrrolidine in the synthesis of polymers like polyvinylpyrrolidone (B124986) is known to improve their mechanical and chemical characteristics, suggesting that the incorporation of functionalized pyrrolidines could lead to materials with enhanced performance. researchgate.net
Use in Agrochemical Research (from a chemical synthesis and transformation perspective)
Nitrogen-containing heterocycles are a dominant feature in modern agrochemicals, with over 70% of commercial products containing at least one such ring system. nih.govresearchgate.net The pyrrolidine scaffold is found in a number of biologically active compounds with applications in agriculture. juniperpublishers.comresearchgate.net For example, derivatives of pyrrolidine-2,4-dione (B1332186) have been synthesized and evaluated for their herbicidal activity. researchgate.net
The presence of a nitrile group in a molecule can also confer pesticidal properties, as seen in various nitrile-containing agrochemicals. mdpi.com The combination of the pyrrolidine ring and the acetonitrile functional group in this compound makes it a molecule of interest for the synthesis of new agrochemical candidates. From a chemical synthesis perspective, this compound can serve as a versatile building block. The pyrrolidine core provides a robust scaffold that can be further functionalized, while the nitrile group can be transformed into a variety of other functionalities, such as amides, carboxylic acids, or tetrazoles, which are common in agrochemically active molecules. The design and synthesis of novel pyrrolidine derivatives are an active area of research for the discovery of new and effective crop protection agents. nih.gov
Exploration in Sensor Technology Development
The development of chemical sensors for the detection of various analytes is a critical area of research with applications in environmental monitoring, medical diagnostics, and industrial process control. The pyrrolidine moiety has been successfully employed as a recognition element in several sensor systems. For instance, pyrrolidine-fused chlorins integrated into MOFs have been shown to enhance the detection of nitrogen dioxide (NO2) gas. researchgate.netnih.gov
Fluorescent probes based on the pyrrolidine scaffold have also been designed for the specific detection of the pyrrolidine molecule itself, which is important for environmental and health monitoring. researchgate.netresearchgate.net Moreover, pyrrolidine-derived organosilanes have been synthesized to act as "turn-on" fluorescent sensors for metal ions like zinc. These examples highlight the potential of the pyrrolidine ring to act as a selective binding site for target analytes. The structure of this compound offers a platform for the development of new sensors. The pyrrolidine nitrogen can act as a binding site for metal ions or other electrophilic species. The benzyl and acetonitrile groups can be chemically modified to introduce a signaling unit, such as a fluorophore or a chromophore, which would report the binding event. For example, the aromatic ring of the benzyl group could be functionalized with a donor-acceptor pair to create a fluorescent sensor that responds to changes in its local environment upon analyte binding.
Future Perspectives and Unexplored Research Avenues
Development of Sustainable Synthetic Routes and Green Chemistry Approaches
The future synthesis of 2-(1-Benzylpyrrolidin-3-yl)acetonitrile will likely pivot towards more sustainable and environmentally benign methodologies. Traditional multi-step syntheses often rely on hazardous reagents and solvents, generating considerable waste. Green chemistry principles offer a roadmap for cleaner and more efficient production.
Key areas for development include:
Catalyst-Free Reactions: One promising approach involves one-pot, multi-component domino reactions that proceed under catalyst-free conditions. rsc.org For instance, the synthesis of pyrrolidine-fused spirooxindoles has been achieved in an ethanol-water mixture at room temperature, highlighting a move away from toxic solvents and catalysts. rsc.org
Water as a Solvent: Utilizing water as a solvent is a cornerstone of green chemistry. Research has demonstrated the successful synthesis of N-methylpyrrolidine in an aqueous medium using inexpensive and environmentally friendly catalysts like potassium carbonate (K₂CO₃) at moderate temperatures. researchgate.net Adapting such aqueous methods could significantly reduce the environmental impact of producing pyrrolidine (B122466) derivatives.
Microwave-Assisted Organic Synthesis (MAOS): The application of microwave-assisted synthesis can dramatically increase reaction efficiency and supports the principles of green chemistry by reducing reaction times and often improving yields. nih.gov This technique has been successfully applied to the synthesis of various pyrrolidine scaffolds. nih.gov
Biocatalytic Nitrile Synthesis: The nitrile functional group can be introduced using biocatalytic methods, which operate under mild conditions. nih.gov Enzymes like aldoxime dehydratase can produce nitriles without the need for high temperatures, high pressures, or toxic reagents often seen in traditional chemical synthesis. nih.gov
A comparative table of potential synthetic approaches is presented below.
| Feature | Traditional Synthesis | Green Chemistry Approach |
| Solvent | Often toxic and volatile (e.g., THF, DMF) | Water, ethanol (B145695), or solvent-free conditions rsc.orgresearchgate.net |
| Catalyst | Heavy metals, strong acids/bases | Catalyst-free, inexpensive catalysts (K₂CO₃), or biocatalysts rsc.orgresearchgate.netnih.gov |
| Energy Input | Often requires high heat and pressure | Moderate temperatures, microwave assistance researchgate.netnih.gov |
| Atom Economy | Can be low due to multi-step processes | High, especially in one-pot, multi-component reactions rsc.org |
| Waste Profile | Higher generation of hazardous waste | Reduced waste, more benign byproducts chemheterocycles.com |
Exploration of Bio-orthogonal Reactivity and Chemoselective Transformations
The structure of this compound offers potential for development into a tool for chemical biology through bio-orthogonal chemistry. These reactions occur in living systems without interfering with native biochemical processes. wikipedia.org While the native compound is not bio-orthogonal, it could be modified to incorporate reactive handles.
Future research could focus on:
Introducing Bio-orthogonal Groups: The pyrrolidine ring or the benzyl (B1604629) group could be functionalized with a bio-orthogonal reporter, such as an azide (B81097) or a strained alkyne. wikipedia.org For example, replacing the benzyl group with a group containing a cyclooctyne (B158145) would allow for copper-free click chemistry, enabling real-time tracking in biological systems. wikipedia.org
Chemoselective Transformations: The nitrile and tertiary amine groups present opportunities for chemoselective reactions. The nitrile group is a versatile precursor for synthesizing carboxylic acids, amides, and amines. nih.govalgoreducation.com Developing selective transformations that target one functional group while leaving the other intact is a key challenge. For example, C-H functionalization methods could be used to selectively modify the pyrrolidine ring without altering the nitrile or benzyl groups. acs.org Hypervalent iodine reagents have been used for the α-azidonation of protected pyrrolidines, creating precursors for N-acyliminium ions that can be further functionalized. nih.gov
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are run in a continuously flowing stream rather than a flask, offers enhanced control over reaction parameters, improved safety, and scalability. researchgate.netnih.gov The synthesis of this compound is well-suited for adaptation to flow and automated systems.
Flow Synthesis of Pyrrolidines: Modular flow reactors have been successfully used to generate and use unstable intermediates like azomethine ylides for the synthesis of 3-nitropyrrolidines. researchgate.net A similar telescoped flow process could be designed for the target molecule, potentially starting from simple precursors and generating the final product without isolating intermediates. nih.gov Reports have detailed two-step continuous flow protocols for creating α-chiral pyrrolidine derivatives. researchgate.net
Automated Synthesis: Automated synthesizers that use pre-packaged reagent cartridges are becoming more accessible to the broader chemistry community. youtube.com Such a system could be developed for the synthesis and functionalization of this compound, allowing for rapid generation of derivatives for screening purposes. This approach saves time, reduces material waste, and increases safety by containing reagents within a closed system. youtube.com The synthesis of active pharmaceutical ingredients like lidocaine (B1675312) has been optimized and scaled up using a combination of radial and continuous flow synthesizers. rsc.org
Advanced In Silico Design and Machine Learning for Reaction Discovery
Computational tools are poised to accelerate the discovery of new reactions and applications for compounds like this compound.
In Silico Screening and Design: Computational methods can be used to predict the properties and potential biological activities of novel pyrrolidine derivatives. nih.govnih.gov For example, docking studies and QSAR models have been used to design pyrrolidine derivatives as inhibitors of specific enzymes. nih.govebi.ac.uk Such in silico screening could guide the synthesis of derivatives of the target compound with desired characteristics.
Machine Learning for Reaction Prediction: Machine learning (ML) models are increasingly being used to predict the outcomes of chemical reactions, even with small datasets. sciencedaily.com An ML framework could be trained on reactions involving pyrrolidines and nitriles to predict optimal conditions (solvents, catalysts, temperature) for synthesizing new derivatives or for discovering entirely new transformations. acs.org ML-enabled frameworks can also help explore vast chemical reaction networks to elucidate mechanisms and identify promising synthetic pathways. rsc.orgyoutube.com
| Computational Tool | Application to this compound | Potential Outcome |
| Molecular Docking | Predict binding affinity of derivatives to biological targets. nih.gov | Identification of promising candidates for further synthesis and testing. |
| QSAR Modeling | Relate structural features to chemical or biological activity. nih.gov | Design of new derivatives with enhanced potency or desired properties. |
| Machine Learning | Predict optimal reaction conditions and outcomes for new transformations. sciencedaily.comrsc.org | Accelerated discovery of novel synthetic routes and functionalizations. |
| Reaction Network Exploration | Map potential reaction pathways and intermediates. youtube.com | Elucidation of reaction mechanisms and discovery of unexpected products. |
Expanding Applications in Niche Chemical Domains
The unique combination of a pyrrolidine ring, a tertiary amine, and a nitrile group suggests that this compound could find use in several niche areas beyond its role as a synthetic intermediate.
Organocatalysis: Chiral pyrrolidines are highly effective organocatalysts for a wide range of asymmetric reactions. mdpi.com While the target compound is achiral, it could serve as a scaffold for developing new chiral catalysts. The nitrogen atom can be quaternized to form ionic liquids, or the benzyl group could be replaced with a catalytically active moiety.
Materials Science: The nitrile group can participate in polymerization reactions, and the tertiary amine can act as a ligand for metal coordination. This suggests potential applications in the development of novel polymers or metal-organic frameworks (MOFs).
Chemical Probes: As discussed, functionalization with reporter groups could enable its use as a chemical probe to study biological systems. nih.gov
Petroleum Feedstock Elaboration: The pyrrolidine scaffold is a key structural motif in many biologically relevant molecules. Advanced C-H functionalization methods, such as the Hofmann-Löffler-Freytag (HLF) reaction, can create complex pyrrolidines from simpler, petroleum-derived feedstocks. acs.org The target compound itself could be considered a platform molecule for further elaboration into more complex structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
